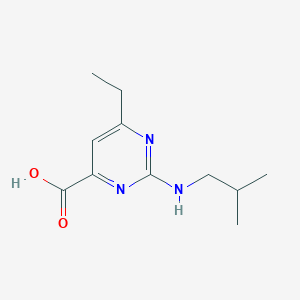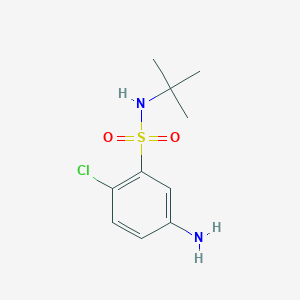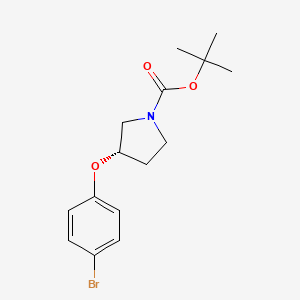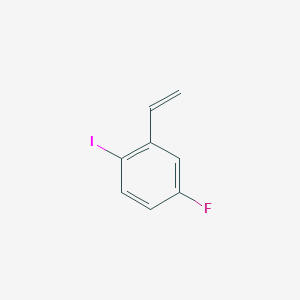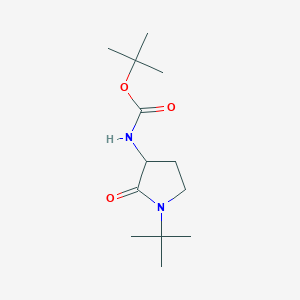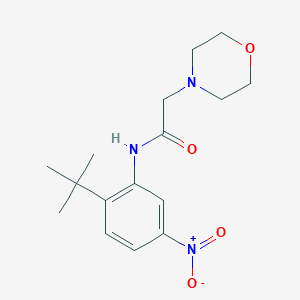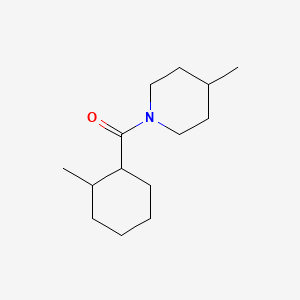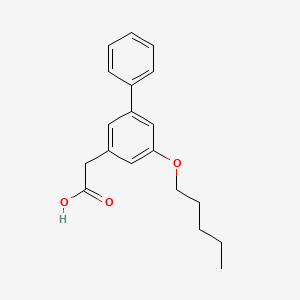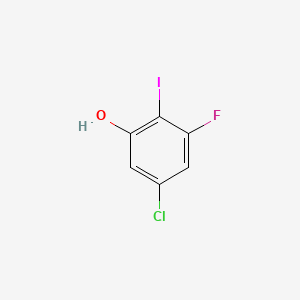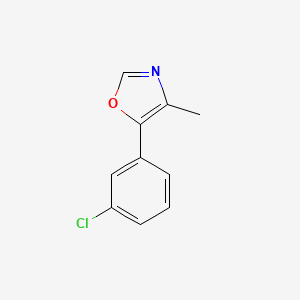
5-(3-Chlorophenyl)-4-methyloxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-Chlorophenyl)-4-methyloxazole: is a heterocyclic compound that belongs to the oxazole family Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom The presence of a 3-chlorophenyl group and a methyl group at the 4th position makes this compound unique
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Chlorophenyl)-4-methyloxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-chlorobenzoyl chloride with 2-amino-2-methylpropanenitrile in the presence of a base such as sodium hydride. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the oxazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and maximize efficiency.
化学反応の分析
Types of Reactions:
Oxidation: 5-(3-Chlorophenyl)-4-methyloxazole can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the chlorine atom can be replaced by other substituents using reagents like sodium iodide in acetone.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium iodide in acetone.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of iodinated derivatives.
科学的研究の応用
Chemistry: 5-(3-Chlorophenyl)-4-methyloxazole is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in heterocyclic chemistry.
Biology: In biological research, this compound is studied for its potential antimicrobial and antifungal properties. It has shown activity against certain bacterial and fungal strains, making it a candidate for further drug development.
Medicine: The compound is explored for its potential therapeutic applications, including anti-inflammatory and anticancer activities. Its ability to interact with specific biological targets makes it a promising lead compound in medicinal chemistry.
Industry: In the industrial sector, this compound is used in the production of agrochemicals and pharmaceuticals. Its stability and reactivity make it suitable for various industrial applications.
作用機序
The mechanism of action of 5-(3-Chlorophenyl)-4-methyloxazole involves its interaction with specific molecular targets. In antimicrobial applications, it may inhibit the synthesis of essential bacterial proteins or disrupt cell membrane integrity. In anti-inflammatory applications, it may inhibit the activity of enzymes involved in the inflammatory response, such as cyclooxygenase.
類似化合物との比較
5-(4-Chlorophenyl)-4-methyloxazole: Similar structure but with the chlorine atom at the 4th position.
5-(3-Bromophenyl)-4-methyloxazole: Similar structure but with a bromine atom instead of chlorine.
5-(3-Chlorophenyl)-4-ethyloxazole: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness: 5-(3-Chlorophenyl)-4-methyloxazole is unique due to the specific positioning of the chlorine atom and the methyl group, which can influence its reactivity and biological activity. The presence of the 3-chlorophenyl group enhances its potential as an antimicrobial and anti-inflammatory agent compared to its analogs.
特性
分子式 |
C10H8ClNO |
|---|---|
分子量 |
193.63 g/mol |
IUPAC名 |
5-(3-chlorophenyl)-4-methyl-1,3-oxazole |
InChI |
InChI=1S/C10H8ClNO/c1-7-10(13-6-12-7)8-3-2-4-9(11)5-8/h2-6H,1H3 |
InChIキー |
VNTWJMXGJXNAGD-UHFFFAOYSA-N |
正規SMILES |
CC1=C(OC=N1)C2=CC(=CC=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(Chloroamino)-3-[2-(chloroamino)-3-formyl-benzoyl]benzaldehyde](/img/structure/B13939454.png)
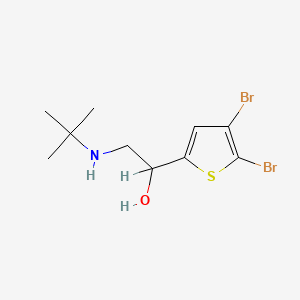
![2-Naphthalenesulfonamide, N-(1,1-dimethylethyl)-1-hydroxy-5-[(methylsulfonyl)amino]-](/img/structure/B13939458.png)
